(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
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Overview
Description
The compound (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a thiazoloisoindole core, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves multiple steps, including the formation of the thiazoloisoindole ring and the attachment of the cyclohexylamino and oxopentan groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Other compounds with cyclohexylamino or oxopentan groups can also be considered for comparison.
(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can be compared to other thiazoloisoindole derivatives, which may have similar structures but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the thiazoloisoindole core
Biological Activity
The compound (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential biological activity. Its intricate structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Cyclohexylamine moiety : Suggests potential interactions with neurotransmitter systems.
- Thiazoloisoindole backbone : Indicates possible activity against various enzymes and receptors.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds with similar structures often exhibit:
- Protease inhibition : The compound may act as a competitive inhibitor for serine proteases, which are crucial in various biological processes including viral replication and protein maturation.
- Antiviral properties : Given the structural similarities to known antiviral agents, this compound could potentially inhibit viral proteases such as those found in coronaviruses and hepatitis viruses.
In Vitro Studies
In vitro studies are essential for understanding the biological activity of new compounds. For instance, a study on similar thiazoloisoindole derivatives showed significant inhibition of chymotrypsin-like protease activity, suggesting that our compound may exhibit similar properties .
Case Studies
- Antiviral Activity : A study explored the efficacy of thiazoloisoindole derivatives against SARS-CoV-2 by targeting its 3CL protease. The results indicated that modifications to the side chains significantly enhanced inhibitory activity .
- Enzyme Inhibition : Another investigation focused on the inhibition of hepatitis C virus (HCV) NS3/4A protease by structurally related compounds. The findings demonstrated that specific substitutions could lead to high potency against viral replication .
Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Protease Inhibition | Competitive inhibition of serine proteases | |
Antiviral Activity | Inhibition of viral replication | |
Enzyme Inhibition | Targeting HCV NS3/4A protease |
Pharmacological Applications
Given its biological activity, the compound has potential applications in:
- Antiviral therapies : Targeting viral proteases may provide a pathway for developing new antiviral drugs.
- Cancer treatment : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through enzyme modulation.
Future Research Directions
Further research is needed to:
- Conduct comprehensive in vivo studies to confirm efficacy and safety.
- Explore structural modifications to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C25H35N3O3S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C25H35N3O3S/c1-15(2)14-19(21(29)26-16-10-6-5-7-11-16)27-22(30)20-25(3,4)32-24-18-13-9-8-12-17(18)23(31)28(20)24/h8-9,12-13,15-16,19-20,24H,5-7,10-11,14H2,1-4H3,(H,26,29)(H,27,30)/t19-,20+,24?/m0/s1 |
InChI Key |
OIBQJFCGNLXXBZ-ZPVKFHTISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1CCCCC1)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origin of Product |
United States |
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